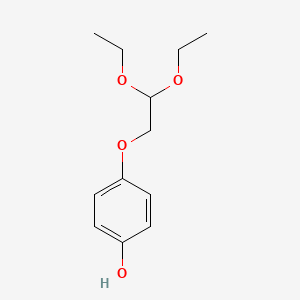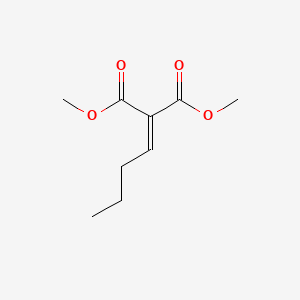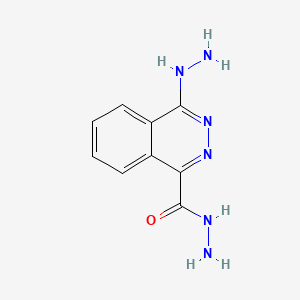
2-Methyl-1-(methylsulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(methylsulfanyl)butane is an organic compound with the molecular formula C6H14S. It is also known as sec-butyl methyl sulfide. This compound is characterized by the presence of a methylsulfanyl group attached to the second carbon of a butane chain. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1-(methylsulfanyl)butane can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with methanesulfenyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of sec-butyl alcohol is replaced by the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-methyl-1-(methylthio)butene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alkanes
Substitution: Various substituted butanes
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is being conducted on its potential use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(methylsulfanyl)butane involves its interaction with various molecular targets. The methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar carbon skeleton but with a hydroxyl group instead of a methylsulfanyl group.
2-Methyl-2-butanol: Another alcohol isomer with a tertiary hydroxyl group.
2-Methyl-1-(methylthio)butane: A compound with a similar structure but with a different sulfur-containing group.
Uniqueness
2-Methyl-1-(methylsulfanyl)butane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and thiol analogs. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
15013-37-3 |
|---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
2-methyl-1-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
XMOUDDXUCXXDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
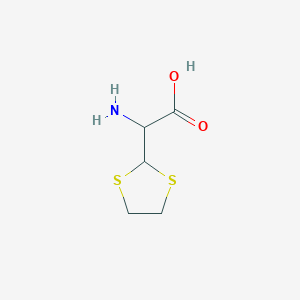
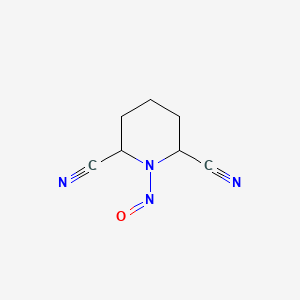


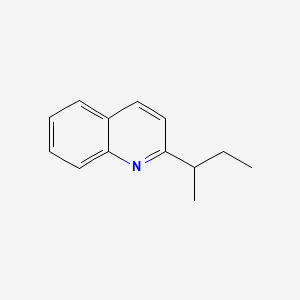
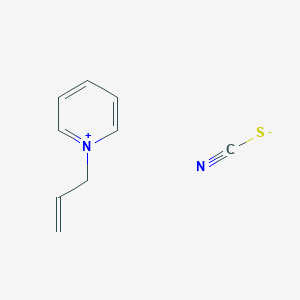

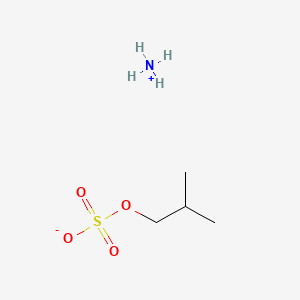
![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
